Whitepaper: Strategic Utility and Handling of 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one in Advanced Organic Synthesis
Whitepaper: Strategic Utility and Handling of 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one in Advanced Organic Synthesis
Executive Summary & Chemical Identity
In modern drug discovery, the integration of conformationally restricted aliphatic rings is a proven strategy to improve metabolic stability and pharmacokinetic profiles. 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one is a highly versatile, bifunctional building block that serves as a critical precursor for spirocyclic scaffolds and functionalized γ -lactones.
It is important to note a known indexing discrepancy in commercial chemical databases: while the CAS Registry Number 862307-21-9 is frequently assigned to this structure (as documented by BLD Pharm[1] and Bide Pharm[2]), some repositories erroneously map this CAS number to its structural isomer, benzyl 2-(3-oxocyclobutyl)acetate[3]. However, the molecular formula C13H16O2 and molecular weight of 204.26 g/mol definitively correspond to the benzyloxyethyl-substituted cyclobutanone[4][5].
The structural architecture of this molecule features two key domains:
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The Cyclobutanone Core: A highly strained four-membered ring (~26 kcal/mol ring strain) that is primed for thermodynamically driven ring-expansion or nucleophilic addition[6].
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The Benzyloxyethyl Side Chain: A robustly protected primary alcohol that withstands harsh oxidative and basic conditions, yet can be cleanly unmasked via late-stage hydrogenolysis.
Physicochemical Profiling
Understanding the physical parameters of 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one is essential for designing scalable purification and reaction workflows. Quantitative data is summarized below:
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C13H16O2[4] | Confirms the ether and ketone functional groups. |
| Molecular Weight | 204.26 g/mol [5] | Essential for stoichiometric calculations. |
| Appearance | Colorless to pale yellow oil | Indicates potential trace impurities if deeply colored. |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Highly lipophilic; incompatible with purely aqueous media. |
| Stability | Stable under inert atmosphere | Prone to slow oxidation or polymerization if exposed to strong light/air. |
Safety Data Sheet (SDS) & Risk Mitigation
As a reactive cyclic ketone, 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one requires stringent handling protocols to ensure operator safety and chemical integrity.
Hazard Identification & PPE
| GHS Classification | Hazard Statement | Required PPE |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Nitrile gloves (double-gloving recommended). |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Snug-fitting chemical safety goggles. |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Handle exclusively within a certified fume hood. |
Handling and Storage Causality
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Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Causality: The inherent ring strain of cyclobutanones lowers the activation energy for unwanted ring-opening polymerizations. Low temperatures and the exclusion of ambient moisture/oxygen prevent degradation over time.
Fig 1. Standard operating procedure for chemical spill assessment and containment.
Synthetic Utility & Experimental Protocols
The Strategic Value of Cyclobutanones
Cyclobutanones are privileged intermediates in organic synthesis. Research from institutions such as the University of Zurich demonstrates that cyclobutanones readily undergo reactions to yield ring-enlarged products[6]. When subjected to Baeyer-Villiger oxidation conditions, the 4-membered ring expands to a 5-membered γ -lactone.
Crucially, the pseudo-symmetry of the 3-substituted cyclobutanone core provides a massive synthetic advantage. Because the C2 and C4 carbons are chemically equivalent in terms of migratory aptitude, the oxygen insertion yields a single regioisomer : 4-(2-(benzyloxy)ethyl)dihydrofuran-2(3H)-one.
Fig 2. Synthetic pathway detailing Baeyer-Villiger ring expansion and deprotection.
Self-Validating Protocol: Baeyer-Villiger Ring Expansion
Objective: Synthesis of 4-(2-(benzyloxy)ethyl)dihydrofuran-2(3H)-one.
Step-by-Step Methodology & Causality:
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Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 3-[2-(benzyloxy)ethyl]cyclobutan-1-one (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
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Causality: Anhydrous DCM is utilized to prevent competitive hydrolysis of the active peroxy-reagent.
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Buffering: Add solid sodium bicarbonate (NaHCO3, 1.5 eq, 7.5 mmol) to the stirring solution.
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Causality: The buffer neutralizes the meta-chlorobenzoic acid byproduct generated during the reaction. While the benzyl ether is generally robust, acidic byproducts can catalyze unwanted side reactions or trace ether cleavage over extended reaction times.
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Oxidation: Cool the suspension to 0 °C using an ice-water bath. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq, 6.0 mmol) in small portions over 15 minutes.
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Causality: The oxygen insertion is an exothermic process driven by the release of ring strain[6]. Portion-wise addition controls the thermal profile, preventing runaway reactions and thermal degradation.
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Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) eluent system. The starting ketone will stain with 2,4-DNP, whereas the product lactone will stain strongly with KMnO4 but remain inert to 2,4-DNP.
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Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL).
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Causality: Thiosulfate safely reduces any unreacted, potentially explosive peroxides. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 20 mL) to remove residual m-CBA.
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Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure γ -lactone.
References
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Title: Reactions of polycyclic ketones with Dimethoxycarbene; a convenient route for a one-pot preparation of some alpha-hydroxycarboxylic acid esters Source: University of Zurich (UZH) URL: [Link]
Sources
- 1. 30830-27-4|3-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]
- 2. CAS:113778-75-9, 1-Benzyloxy-3-methyl-butan-2-one-毕得医药 [bidepharm.com]
- 3. 862307-21-9 | Benzyl 2-(3-oxocyclobutyl)acetate - Moldb [moldb.com]
- 4. benzyl 2-(3-oxocyclobutyl)acetate | 862307-21-9 [amp.chemicalbook.com]
- 5. benzyl 2-(3-oxocyclobutyl)acetate | 862307-21-9 [amp.chemicalbook.com]
- 6. zora.uzh.ch [zora.uzh.ch]
